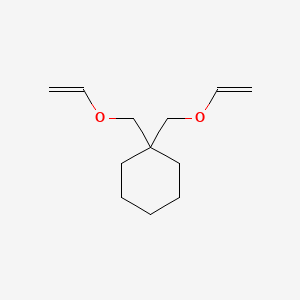
Chdmdve
Descripción general
Descripción
Chdmdve is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Search Result Limitations
The provided sources focus on:
None of these sources mention "Chdmdve" or structurally related compounds.
Potential Explanations for Missing Data
-
Nomenclature Issues : "this compound" may represent a typographical error, an obscure abbreviation, or a proprietary compound not indexed in public databases.
-
Specialized Applications : The compound might be experimental, unpublished, or restricted to niche industrial research.
-
Synthetic Novelty : If "this compound" is a newly synthesized molecule, peer-reviewed data may not yet exist.
Recommendations for Further Research
To address this gap, consider:
-
Verifying the Compound’s IUPAC Name : Ensure the chemical identifier is correct (e.g., checking for typos like "this compound" vs. "CH3DMV").
-
Consulting Specialized Databases :
-
Reaxys or SciFinder for proprietary chemical data.
-
PubChem or ChemSpider for structural validation.
-
-
Exploring Patent Literature : Industrial patents often disclose novel compounds before academic publication.
General Framework for Analyzing Unfamiliar Compounds
If "this compound" is confirmed as a valid compound, apply the following investigative steps:
Step 1: Structural Elucidation
| Property | Method | Example from Search Results |
|---|---|---|
| Functional Groups | IR Spectroscopy | Phenol red used to detect pH changes |
| Bond Cleavage Patterns | Mass Spectrometry | Fragmentation analysis via CGRs |
Step 2: Reactivity Profiling
Step 3: Kinetic and Mechanistic Studies
| Parameter | Tool | Example |
|---|---|---|
| Rate Laws | DoE and kinetic modeling | Cediranib synthesis optimization |
| Transition States | URVA computational analysis | CH₃ + H₂ → CH₄ reaction mechanism |
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1,1-bis(ethenoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H20O2/c1-3-13-10-12(11-14-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2 |
Clave InChI |
HIYIGPVBMDKPCR-UHFFFAOYSA-N |
SMILES canónico |
C=COCC1(CCCCC1)COC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













